ReACp53 Exhibits Selective Cytotoxicity in Mutant p53 Organoids Versus Wild-Type Controls
In patient-derived high-grade serous ovarian carcinoma (HGSOC) organoid cultures, ReACp53 selectively reduced cell viability and proliferation exclusively in organoids harboring aggregating mutant p53 (e.g., R175H, R248Q), with no significant effect observed in organoids expressing wild-type p53 [1]. In contrast, the MDM2 antagonist Nutlin-3a showed no selective activity in mutant p53 organoids and required wild-type p53 for any observed effect [2].
| Evidence Dimension | Selective cytotoxicity in 3D organoid culture |
|---|---|
| Target Compound Data | ReACp53: Induced significant cell death only in mutant p53 organoids; no effect on wild-type p53 organoids |
| Comparator Or Baseline | Nutlin-3a (MDM2 antagonist): No effect in mutant p53 organoids; activity limited to wild-type p53 models |
| Quantified Difference | Qualitative selectivity: mutant-specific versus wild-type-dependent activity |
| Conditions | Patient-derived HGSOC organoids; 5 μM ReACp53 treatment; viability assessed via CellTiter-Glo |
Why This Matters
This selectivity profile ensures that procurement of ReACp53 is specifically justified for research involving aggregating p53 mutants, avoiding wasteful expenditure on compounds that lack activity in these disease-relevant models.
- [1] Soragni, A., Janzen, D. M., Johnson, L. M., Lindgren, A. G., Thai-Quynh Nguyen, A., Tiourin, E., ... & Eisenberg, D. S. (2016). A designed inhibitor of p53 aggregation rescues p53 tumor suppression in ovarian carcinomas. Cancer Cell, 29(1), 90-103. DOI: 10.1016/j.ccell.2015.12.002 View Source
- [2] Neal, A., Lai, T., Singh, S., Dietz, M., Zhou, S., & Memarzadeh, S. (2021). Combining ReACp53 with Carboplatin to Target High-Grade Serous Ovarian Cancers. Cancers, 13(23), 5908. DOI: 10.3390/cancers13235908 View Source
